9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine
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Overview
Description
9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine is a complex organic compound with a unique structure that combines a purine base with a piperidine and thiomorpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperidine Moiety: The piperidine ring is introduced via nucleophilic substitution reactions, often using piperidine derivatives.
Attachment of the Thiomorpholine Group: The thiomorpholine group is attached through amide bond formation, typically using thiomorpholine-4-carbonyl chloride as a reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine ring and the attached moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenated compounds, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products.
Scientific Research Applications
Chemistry
In chemistry, 9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and other biochemical processes. Its ability to interact with various biological targets makes it a valuable tool in molecular biology.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for material science applications.
Mechanism of Action
The mechanism of action of 9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine involves its interaction with specific molecular targets. These interactions can lead to changes in the activity of enzymes and other proteins, resulting in various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
6-methyl-9H-purine: A simpler purine derivative with similar core structure but lacking the piperidine and thiomorpholine moieties.
9-methyl-6-(piperidin-1-yl)-9H-purine: Similar to the target compound but without the thiomorpholine group.
9-methyl-6-(thiomorpholine-4-carbonyl)-9H-purine: Lacks the piperidine moiety but contains the thiomorpholine group.
Uniqueness
The uniqueness of 9-methyl-6-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]-9H-purine lies in its combination of the purine core with both piperidine and thiomorpholine moieties. This unique structure allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H22N6OS |
---|---|
Molecular Weight |
346.5 g/mol |
IUPAC Name |
[1-(9-methylpurin-6-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N6OS/c1-20-11-19-13-14(20)17-10-18-15(13)22-4-2-3-12(9-22)16(23)21-5-7-24-8-6-21/h10-12H,2-9H2,1H3 |
InChI Key |
NOTSDHPVJFGNJT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N3CCCC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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